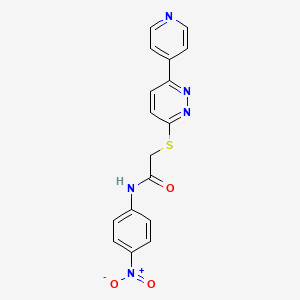

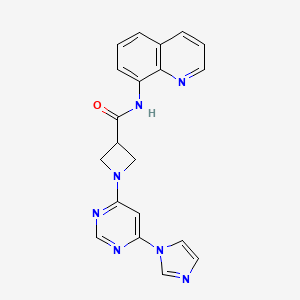

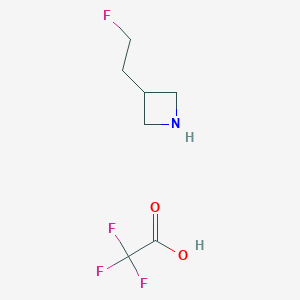

![molecular formula C15H14F4N2O2S B2763709 N-(2-fluorobenzyl)-N'-[3-(trifluoromethyl)benzyl]sulfamide CAS No. 337924-34-2](/img/structure/B2763709.png)

N-(2-fluorobenzyl)-N'-[3-(trifluoromethyl)benzyl]sulfamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-fluorobenzyl)-N'-[3-(trifluoromethyl)benzyl]sulfamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. It is commonly referred to as "FB-Ts" and has been extensively studied for its mechanism of action and physiological effects.

Applications De Recherche Scientifique

Fluoroamine Synthesis via Chiral Cyclic Sulfamidates

Research demonstrates the utility of cyclic sulfamidates, related to sulfamides, in the synthesis of fluoroamines. These compounds serve as intermediates in fluorination reactions, highlighting their relevance in the synthesis of fluoroamine derivatives. For instance, Posakony and Tewson (2002) employed cyclic sulfamidates as substrates in fluorination reactions to synthesize N-benzyl fluoroamines, showcasing the compounds' role in organic synthesis and potential in producing fluorine-containing pharmaceuticals and agrochemicals (J. Posakony & T. Tewson, 2002).

Novel Insecticides

Another application area is in the development of novel insecticides. For example, flubendiamide, a compound with distinct fluorine substitutions, exhibits strong insecticidal activity against lepidopterous pests. This suggests that compounds like "N-(2-fluorobenzyl)-N'-[3-(trifluoromethyl)benzyl]sulfamide" could have applications in the development of new pesticides, leveraging the unique properties conferred by their fluorine content (Masanori Tohnishi et al., 2005).

Inhibitors of L-asparagine Biosynthesis

The potential of sulfonamide analogues as inhibitors of specific enzymes, such as L-asparagine synthetase, highlights another application domain. By acting as enzyme inhibitors, these compounds could be relevant in therapeutic contexts, possibly in cancer treatment or other diseases where enzyme inhibition is beneficial (S. Brynes, G. Burckart, & M. Mokotoff, 1978).

Electrophilic Fluorination

The synthesis of alpha-fluorosulfonamides through electrophilic fluorination showcases the chemical versatility of sulfamide compounds. This method, employing N-fluorobenzenesulfonimide as a fluorinating agent, underscores the potential for "N-(2-fluorobenzyl)-N'-[3-(trifluoromethyl)benzyl]sulfamide" in fluorination chemistry, possibly aiding in the development of fluorine-modified pharmaceuticals and chemicals (B. Hill, Yong Liu, & Scott D. Taylor, 2004).

Propriétés

IUPAC Name |

N-[(2-fluorophenyl)methylsulfamoyl]-1-[3-(trifluoromethyl)phenyl]methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F4N2O2S/c16-14-7-2-1-5-12(14)10-21-24(22,23)20-9-11-4-3-6-13(8-11)15(17,18)19/h1-8,20-21H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYSCTHMUUDPNGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNS(=O)(=O)NCC2=CC(=CC=C2)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F4N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-fluorobenzyl)-N'-[3-(trifluoromethyl)benzyl]sulfamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-bromo-3-(6-bromo-4-phenylquinolin-2-yl)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-4-phenylquinolin-2-amine](/img/structure/B2763634.png)

![1-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2763637.png)

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2763640.png)

![1-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2763647.png)

![2,4-dimethoxy-N-[(E)-2-phenylethenyl]sulfonylbenzamide](/img/structure/B2763648.png)